
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is a complex organoboron compound that features a unique combination of boron, nitrogen, and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl typically involves the reaction of trimethylamine with triphenylphosphine and a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing species.
Reduction: Reduction reactions can lead to the formation of boron-hydride complexes.
Substitution: Substitution reactions with other nucleophiles or electrophiles can modify the boron center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while reduction can produce boron-hydride species .
Aplicaciones Científicas De Investigación
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid or base, depending on the reaction environment, and can participate in the formation of coordination complexes. These interactions can influence various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(Trimethylazaniumyl)(triphenylphosphaniumyl)borane: Similar structure but different reactivity.
(Trimethylazaniumyl)(triphenylphosphaniumyl)borate: Contains an additional oxygen atom, leading to different chemical properties.
Uniqueness
(Trimethylazaniumyl)(triphenylphosphaniumyl)boranyl is unique due to its specific combination of boron, nitrogen, and phosphorus atoms, which imparts distinct reactivity and stability compared to other boron-containing compounds .
Propiedades
Número CAS |
26160-13-4 |
|---|---|
Fórmula molecular |
C21H24BNP+2 |
Peso molecular |
332.2 g/mol |
InChI |
InChI=1S/C21H24BNP/c1-23(2,3)22-24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3/q+2 |
Clave InChI |
GYHITDHNLPYGOV-UHFFFAOYSA-N |
SMILES canónico |
[B]([N+](C)(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


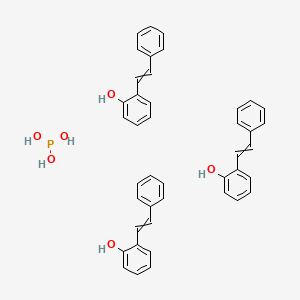
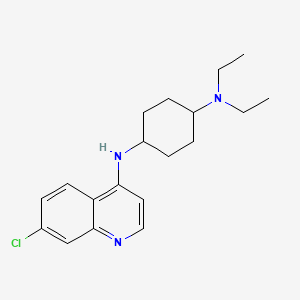
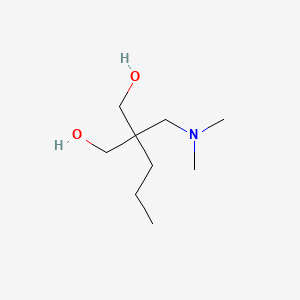
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)



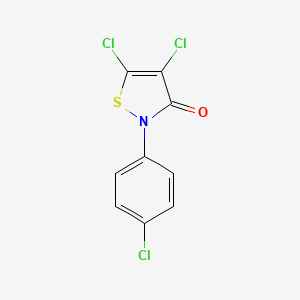
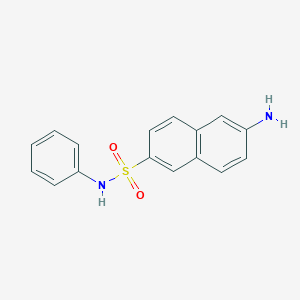
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
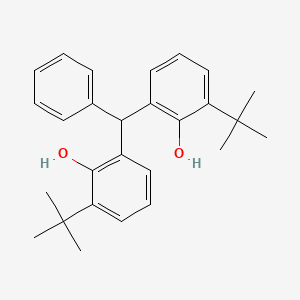
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
